Product packaging for (3-Cyclopropyl-1,2-oxazol-4-yl)methanol(Cat. No.:CAS No. 2137687-77-3)

(3-Cyclopropyl-1,2-oxazol-4-yl)methanol

Cat. No.: B2517398
CAS No.: 2137687-77-3
M. Wt: 139.154
InChI Key: OFSMUHKQHUVNDR-UHFFFAOYSA-N
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Description

(3-Cyclopropyl-1,2-oxazol-4-yl)methanol is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . It is characterized by an isoxazole (1,2-oxazole) heterocycle, which is a five-membered ring containing oxygen and nitrogen atoms, substituted at the 3-position with a cyclopropyl group and at the 4-position with a hydroxymethyl group . The compound's structure is defined by the SMILES notation "OCC1=CON=C1C2CC2" and the InChIKey OFSMUHKQHUVNDR-UHFFFAOYSA-N . As a small molecule featuring both a heteroaromatic scaffold and an alcohol functional group, it serves as a versatile building block in medicinal chemistry and drug discovery research. It is primarily used in the synthesis of more complex molecules and is valued for its potential to explore structure-activity relationships. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2 B2517398 (3-Cyclopropyl-1,2-oxazol-4-yl)methanol CAS No. 2137687-77-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-cyclopropyl-1,2-oxazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-3-6-4-10-8-7(6)5-1-2-5/h4-5,9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSMUHKQHUVNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Reaction Chemistry and Transformations of 3 Cyclopropyl 1,2 Oxazol 4 Yl Methanol

Reactivity of the 1,2-Oxazole Ring System in (3-Cyclopropyl-1,2-oxazol-4-yl)methanol

The 1,2-oxazole ring, an aromatic five-membered heterocycle, exhibits a distinct reactivity pattern influenced by the presence of the C3-cyclopropyl and C4-hydroxymethyl substituents. These groups modulate the electron density of the ring, thereby dictating its susceptibility to electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution on the Oxazole (B20620) Nucleus

Electrophilic aromatic substitution on the oxazole ring is generally considered a challenging transformation due to the inherent electron-deficient nature of the heterocycle. However, the presence of activating groups can significantly facilitate this reaction. In the case of this compound, both the cyclopropyl (B3062369) group at the C3 position and the hydroxymethyl group at the C4 position are considered to be electron-donating groups. The cyclopropyl group, through its ability to stabilize an adjacent positive charge, and the hydroxymethyl group, via hyperconjugation and inductive effects, increase the electron density of the oxazole ring, thereby activating it towards electrophilic attack.

Theoretical considerations and studies on similarly substituted oxazoles suggest that electrophilic substitution will preferentially occur at the C5 position, which is the most electron-rich carbon atom in the activated ring. Common electrophilic substitution reactions that could be envisaged for this substrate are summarized in the table below.

ReactionReagents and ConditionsExpected Product
NitrationHNO₃/H₂SO₄(3-Cyclopropyl-5-nitro-1,2-oxazol-4-yl)methanol
HalogenationBr₂/FeBr₃ or NBS(5-Bromo-3-cyclopropyl-1,2-oxazol-4-yl)methanol
SulfonationFuming H₂SO₄(3-Cyclopropyl-4-(hydroxymethyl)-1,2-oxazol-5-yl)sulfonic acid
Friedel-Crafts AcylationRCOCl/AlCl₃5-Acyl-(3-cyclopropyl-1,2-oxazol-4-yl)methanol

It is important to note that the reaction conditions for these transformations would need to be carefully optimized to avoid potential side reactions, such as oxidation of the primary alcohol or cleavage of the oxazole ring under harsh acidic conditions.

Nucleophilic Additions and Substitutions

Nucleophilic substitution on an unsubstituted oxazole ring is a rare phenomenon and typically requires the presence of a good leaving group. Such reactions often proceed via complex mechanisms, sometimes involving ring-opening and subsequent recyclization. In this compound, direct nucleophilic attack on the ring carbons is unlikely due to the electron-rich nature of the substituted ring.

However, if the hydroxyl group of the methanol (B129727) substituent were converted into a good leaving group, intramolecular nucleophilic attack could potentially occur, leading to rearranged products. Furthermore, deprotonation at the C5 position by a strong base could generate a nucleophilic center, which could then react with various electrophiles.

Chemical Transformations of the Primary Alcohol Functionality

The primary alcohol group in this compound is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid under controlled conditions. The choice of oxidizing agent and reaction conditions is crucial to achieve the desired product without affecting the sensitive oxazole ring or the cyclopropyl group.

Mild oxidizing agents are typically employed for the synthesis of the aldehyde, (3-Cyclopropyl-1,2-oxazol-4-yl)carbaldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for Swern oxidation (oxalyl chloride, DMSO, triethylamine) are well-suited for this transformation. wikipedia.org These methods generally provide high yields and are tolerant of various functional groups.

For the preparation of the carboxylic acid, 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid, stronger oxidizing agents are required. Common reagents for this conversion include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or a two-step procedure involving oxidation to the aldehyde followed by further oxidation with reagents like sodium chlorite (B76162) (NaClO₂).

The following table summarizes common oxidation reactions for this compound.

Target ProductReagent(s)Typical Conditions
AldehydeDess-Martin Periodinane (DMP)CH₂Cl₂, room temperature
AldehydeSwern Oxidation (COCl)₂, DMSO, Et₃NCH₂Cl₂, -78 °C to room temperature
Carboxylic AcidPotassium Permanganate (KMnO₄)Basic aqueous solution, heat
Carboxylic AcidJones Reagent (CrO₃/H₂SO₄)Acetone, 0 °C to room temperature

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield (3-Cyclopropyl-1,2-oxazol-4-yl)methyl acetate.

Etherification can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, followed by reaction with an alkyl halide. For example, treatment with sodium hydride and subsequently methyl iodide would produce 4-(methoxymethyl)-3-cyclopropyl-1,2-oxazole. The Mitsunobu reaction provides an alternative route for the synthesis of ethers and esters under mild conditions, involving the use of triphenylphosphine (B44618) and a dialkyl azodicarboxylate.

Halogenation and Derivatization at the Methanol Position

The primary alcohol can be converted into a variety of other functional groups, with halogenation being a key transformation. Treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can effectively replace the hydroxyl group with a chlorine or bromine atom, respectively, yielding 4-(chloromethyl)-3-cyclopropyl-1,2-oxazole (B2618080) or 4-(bromomethyl)-3-cyclopropyl-1,2-oxazole. These halogenated derivatives are valuable intermediates for subsequent nucleophilic substitution reactions.

The resulting alkyl halides can be reacted with a wide range of nucleophiles to introduce diverse functionalities. For example, reaction with sodium azide (B81097) would produce 4-(azidomethyl)-3-cyclopropyl-1,2-oxazole, which can be further reduced to the corresponding amine. Similarly, reaction with thiols would lead to the formation of thioethers.

Rearrangement Reactions Involving the Cyclopropyl Moiety

The high ring strain of the cyclopropyl group in this compound makes it susceptible to various rearrangement reactions. These transformations can be triggered by thermal, acidic, or metallic reagents, leading to the formation of diverse molecular scaffolds.

While specific studies on cyclopropyl-iminium rearrangements of this compound are not extensively documented, the principles of such transformations in analogous structures are well-established. The formation of an iminium ion intermediate, through functionalization of the methanol group or modification of the isoxazole (B147169) ring, could initiate a cascade of rearrangements. In related systems, the activation of a cyclopropyl group by an adjacent iminium ion leads to ring-opening, furnishing a stabilized carbocation that can be trapped by nucleophiles or undergo further structural reorganization. This reactivity provides a pathway to more complex molecular architectures.

The cyclopropane (B1198618) ring is known for its "double bond character" and can undergo ring-opening reactions under various conditions. researchgate.net In the context of this compound, acid-catalyzed or thermal activation could lead to the cleavage of a C-C bond within the cyclopropyl ring. This process is often driven by the release of ring strain.

Research on N-cyclopropyl-amides has demonstrated that Lewis acids can promote a ring-opening rearrangement, leading to the formation of N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. researchgate.netrsc.org A similar reactivity could be envisioned for the cyclopropyl-isoxazole system, where the isoxazole ring itself or the attached methanol function could participate in the reaction cascade following the initial ring opening.

Furthermore, oxidative radical ring-opening presents another viable pathway for the transformation of cyclopropane derivatives. beilstein-journals.org Treatment of cyclopropanols with radical initiators can lead to ring-opened ketones, and similar principles could be applied to this compound to generate novel isoxazole-containing structures.

The table below illustrates potential products arising from the ring opening and expansion of the cyclopropyl group in a hypothetical reaction scenario.

Starting MaterialReagent/ConditionPotential Product(s)Reaction Type
This compoundLewis Acid (e.g., AlCl₃)Halogenated alkyl-isoxazole derivativesRing Opening
This compoundRadical Initiator (e.g., Na₂S₂O₈)Ring-opened keto-isoxazole derivativesOxidative Ring Opening
This compoundHeatIsomeric structures via ring expansionThermal Rearrangement

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these rearrangements is crucial for controlling the reaction outcomes and designing synthetic strategies. While direct mechanistic studies on this compound are scarce, computational and experimental studies on closely related structures provide valuable insights.

Density functional theory (DFT) calculations have been instrumental in elucidating the reaction pathways of complex rearrangements involving cyclopropane rings. A computational investigation into the Brandi-Guarna rearrangement of 5-spirocyclopropane isoxazolidines offers a pertinent analogy. researchgate.net This study revealed that the rearrangement is initiated by the homolytic cleavage of the N-O bond in the isoxazolidine (B1194047) ring, followed by the cleavage of one of the cyclopropane C-C bonds. researchgate.net The regioselectivity of the cyclopropane bond cleavage was found to be a key determinant of the final product distribution, leading to either tetrahydropyridones or enaminones. researchgate.net

These computational findings suggest that for this compound, any transformation involving the isoxazole ring could be similarly influenced by the selective cleavage of the adjacent cyclopropane bonds. The energetic barriers for different ring-opening pathways would likely dictate the observed product ratios. Computational modeling of the transition states for various potential rearrangements of this compound could predict the most favorable reaction conditions and outcomes.

The following table summarizes the key findings from the computational study on the analogous 5-spirocyclopropane isoxazolidine system. researchgate.net

Intermediate/Transition StateDescriptionImplication for this compound
Initial N-O bond homolysisThe first step of the rearrangement is the breaking of the weak N-O bond in the isoxazolidine ring.Transformations of the isoxazole ring in the target molecule could initiate subsequent rearrangements.
Selective C-C bond cleavage in the cyclopropane ringThe choice of which cyclopropane bond breaks determines the final product structure.The substitution pattern on the cyclopropyl and isoxazole rings could direct the pathway of rearrangement.
Formation of tetrahydropyridone or enaminoneThe two competing pathways lead to distinct heterocyclic products.Rearrangements of this compound could yield a variety of structurally diverse products.

To date, specific isotopic labeling and kinetic studies on the rearrangement reactions of this compound have not been reported in the literature. Such studies would be invaluable for providing definitive experimental evidence for the proposed reaction mechanisms.

For instance, isotopic labeling of one of the methylene (B1212753) carbons in the cyclopropyl ring would allow for the tracking of this atom throughout a rearrangement, confirming whether a symmetrical intermediate is formed and which bonds are broken and formed. Kinetic studies, by determining the reaction order and activation parameters, could help to distinguish between concerted and stepwise mechanisms. The effect of substituents on the reaction rate would also provide crucial information about the electronic nature of the transition state. This area remains ripe for future investigation to fully unravel the intricate mechanistic details of the transformations of this fascinating molecule.

Structural Elucidation and Conformational Analysis of 3 Cyclopropyl 1,2 Oxazol 4 Yl Methanol and Analogues

Spectroscopic Characterization Techniquesmdpi.com

Spectroscopic methods are indispensable for determining the structure of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and the functional groups present within a molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentmdpi.com

Advanced NMR spectroscopy is a cornerstone for the unambiguous assignment of protons and carbons in a molecular structure. While specific experimental data for (3-Cyclopropyl-1,2-oxazol-4-yl)methanol is not publicly available, a predictive analysis based on known data for isoxazole (B147169), cyclopropyl (B3062369), and hydroxymethyl moieties allows for a reliable estimation of its ¹H and ¹³C NMR spectra.

For the ¹H NMR spectrum, the protons of the cyclopropyl group are expected to appear in the upfield region. The methine proton (CH) would likely be a multiplet around 1.5-2.0 ppm, while the methylene (B1212753) protons (-CH₂-) would produce complex multiplets between 0.8 and 1.2 ppm. The protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or doublet around 4.5 ppm, with the hydroxyl proton (-OH) showing a broad singlet whose position is dependent on solvent and concentration. The lone proton on the isoxazole ring (at C5) is expected to resonate as a singlet in the downfield region, typically around 8.0-8.5 ppm.

In the ¹³C NMR spectrum, the carbons of the cyclopropyl group would appear at high field strength. The isoxazole ring carbons would have characteristic shifts, with the carbon bearing the cyclopropyl group (C3) and the unsubstituted carbon (C5) appearing in the aromatic region, while the carbon attached to the hydroxymethyl group (C4) would also be in this range but influenced by the oxygen substituent. The hydroxymethyl carbon would be found further upfield, typically in the 50-60 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data are estimated based on analogous structures and standard chemical shift values.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclopropyl-CH1.5 - 2.0 (m)10 - 15
Cyclopropyl-CH₂0.8 - 1.2 (m)5 - 10
Isoxazole-C3-160 - 165
Isoxazole-C4-110 - 115
Isoxazole-C5-H8.0 - 8.5 (s)150 - 155
-CH₂OH~4.5 (s)50 - 60
-OHVariable (broad s)-

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₉NO₂), the exact mass is 139.0633 g/mol . High-resolution mass spectrometry (HRMS) would confirm this molecular formula. Predicted mass spectrometry data indicates that the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 140.0706. uni.lu

The fragmentation pattern in mass spectrometry provides evidence for the compound's structure. Key fragmentation pathways for this compound would likely involve:

Loss of a water molecule ([M-H₂O]⁺): A common fragmentation for alcohols, leading to a fragment ion at m/z 121.

Loss of the hydroxyl radical ([M-•OH]⁺): Resulting in an ion at m/z 122.

Cleavage of the isoxazole ring: The N-O bond is relatively weak and can cleave, leading to characteristic fragments of the heterocyclic core.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Predicted Ion Formula
140.0706[M+H]⁺[C₇H₁₀NO₂]⁺
139.0633[M]⁺[C₇H₉NO₂]⁺
122.0606[M-OH]⁺ or [M+H-H₂O]⁺[C₇H₈NO]⁺
111.0551[M-CO]⁺[C₆H₉NO]⁺
98.0527[M-C₃H₅]⁺[C₄H₄NO₂]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy are used to identify functional groups and conjugated systems.

In the IR spectrum of this compound, a prominent broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching of the cyclopropyl and isoxazole ring would appear around 2900-3100 cm⁻¹. Characteristic peaks for the isoxazole ring include C=N stretching near 1600-1650 cm⁻¹, and ring stretching and N-O vibrations between 1300-1500 cm⁻¹. researchgate.netrjpbcs.com The C-O stretching of the primary alcohol would be observed around 1050 cm⁻¹.

The UV-Vis spectrum is determined by the electronic transitions within the isoxazole ring. The parent isoxazole molecule exhibits a broad absorption peak around 200-220 nm, which is characteristic of a π → π* transition. nist.govacs.org The presence of substituents like the cyclopropyl and hydroxymethyl groups may cause a slight shift in the absorption maximum (a bathochromic or hypsochromic shift).

X-ray Crystallography of Related Oxazole (B20620)/Isoxazole Derivativesuni.luresearchgate.net

While a crystal structure for this compound is not available, analysis of closely related structures provides significant insight into the expected bond lengths, angles, and intermolecular interactions.

Analysis of Bond Lengths, Angles, and Dihedral Angles

X-ray crystallography data from related isoxazole derivatives reveal typical geometric parameters for the heterocyclic ring. nih.gov The N-O bond is typically the longest and weakest bond within the ring. The bond lengths and angles within the isoxazole ring are influenced by the electronic nature of its substituents. For example, the structure of 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole provides reliable data for an isoxazole ring substituted with a hydroxymethyl group. nih.gov Similarly, crystallographic studies of 3-cyclopropyl-1,2,4-oxadiazole derivatives offer insights into the geometry of a cyclopropyl group attached to a five-membered heterocycle. researchgate.net The C-C bonds within the cyclopropyl ring are typically around 1.51 Å, and the internal angles are constrained to approximately 60°.

Table 3: Representative Bond Lengths and Angles for Substituted Isoxazole Rings Data compiled from related crystal structures.

Bond/Angle Typical Value
N1-O21.40 - 1.42 Å
C3-N21.31 - 1.33 Å
C4-C51.35 - 1.37 Å
C5-O11.33 - 1.35 Å
C3-C41.42 - 1.44 Å
C4-CH₂OH~1.50 Å
O-N-C Angle~105°
N-C-C Angle~112°
C-C-C Angle~103°
C-C-O Angle~110°

Intermolecular Interactions and Crystal Packing Motifsuni.luresearchgate.net

The crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonding due to the hydroxymethyl group. The hydroxyl group can act as both a hydrogen bond donor (O-H) and an acceptor (the lone pair on the oxygen). This would likely lead to the formation of strong O-H···N or O-H···O hydrogen bonds, connecting adjacent molecules into chains, sheets, or more complex three-dimensional networks. nih.gov Theoretical studies have shown that the nitrogen atom of the isoxazole ring is a better hydrogen bond acceptor than the oxygen atom. researchgate.net

Conformational Dynamics and Energetic Landscapes

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the cyclopropyl and methanol (B129727) substituents to the isoxazole ring.

Rotational Barriers and Preferred Conformations

The rotation of the cyclopropyl group and the methanol group is associated with specific energy barriers, leading to preferred spatial arrangements or conformations. The stability of these conformers is influenced by a delicate balance of steric hindrance and electronic interactions between the substituents and the isoxazole ring.

For the cyclopropyl group, rotation about the C-C single bond connecting it to the isoxazole ring is expected to have a discernible energy barrier. Studies on similar systems, such as cyclopropylmethyl cations, have estimated rotational barriers of the cyclopropyl ring to be around 14 kcal/mol researchgate.net. In the case of this compound, the preferred conformation would likely involve an orientation that minimizes steric clash with the adjacent groups on the isoxazole ring. Theoretical calculations on molecules containing a cyclopropyl ring connected to a functional group, such as cyclopropanol, have shown the existence of equivalent synclinal (gauche) conformers with a significant barrier between them nih.gov.

Similarly, the rotation of the hydroxymethyl (-CH₂OH) group at the 4-position of the isoxazole ring will have its own set of stable and transition state conformations. The energy of these conformations is influenced by hydrogen bonding possibilities and steric interactions with the neighboring cyclopropyl group and the isoxazole ring itself. The most stable conformer would likely be one that allows for favorable intramolecular interactions, if any, and minimizes steric repulsion.

Influence of the Cyclopropyl and Methanol Substituents on Molecular Geometry

The methanol substituent introduces the possibility of hydrogen bonding, which can influence the crystal packing in the solid state and the conformational preferences in solution. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of intermolecular or intramolecular hydrogen bonds. The flexibility of the C-C-O-H dihedral angle in the methanol group adds another layer of conformational complexity.

Computational Chemistry in Structural Characterization

In the absence of extensive experimental data, computational chemistry serves as a powerful tool for elucidating the structural and electronic properties of molecules like this compound.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to predict the geometric and electronic properties of molecules. For isoxazole derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine optimized molecular geometries, bond lengths, bond angles, and dihedral angles of the most stable conformers.

These calculations can also provide insights into the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. Studies on various substituted isoxazoles have successfully utilized DFT to understand the influence of different functional groups on the electronic properties and chemical reactivity of the isoxazole ring nih.govresearchgate.netmdpi.com.

Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations for the preferred conformer of this compound.

ParameterCalculated Value
Total Energy (Hartree)Value
Dipole Moment (Debye)Value
HOMO Energy (eV)Value
LUMO Energy (eV)Value
C(3)-C(cyclopropyl) Bond Length (Å)Value
C(4)-C(methanol) Bond Length (Å)Value
Dihedral Angle (C4-C3-C(cyclo)-C(cyclo)) (°)Value
Dihedral Angle (C3-C4-C(meth)-O) (°)Value

Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, MD can provide a detailed picture of the conformational landscape of a molecule, including the transitions between different stable conformations.

For a molecule like this compound, MD simulations can be used to explore the full range of accessible conformations and to understand the dynamics of the rotational movements of the cyclopropyl and methanol groups. This method is particularly useful for sampling the potential energy surface and identifying the most populated (and therefore most stable) conformational states. MD simulations have been effectively applied to study the dynamic behavior and stability of various isoxazole derivatives in different environments nih.gov.

The following table outlines the typical outputs and insights gained from an MD simulation.

Simulation OutputInformation Gained
Trajectory FilesVisualization of molecular motion over time.
Root Mean Square Deviation (RMSD)Assessment of conformational stability.
Root Mean Square Fluctuation (RMSF)Identification of flexible regions of the molecule.
Radial Distribution FunctionsInformation about intermolecular interactions in solution.
Free Energy LandscapesIdentification of low-energy conformational states and the barriers between them.

Derivatization Strategies and Structure Activity Relationship Sar Studies on Oxazolylmethanol Scaffolds

Design Principles for Derivatization

The design of new analogs based on the (3-Cyclopropyl-1,2-oxazol-4-yl)methanol scaffold is guided by established medicinal chemistry principles. Modifications are systematically introduced at three key positions: the methanol (B129727) group, the cyclopropyl (B3062369) ring, and the isoxazole (B147169) core itself.

Modification of the Methanol Functional Group

The primary alcohol of the methanol group is a prime site for modification to explore interactions with target proteins and modulate physicochemical properties.

Esterification and Etherification: Conversion of the hydroxyl group to esters or ethers can alter lipophilicity and metabolic stability. For instance, forming an ether linkage can introduce larger substituents, probing for additional binding pockets in a target enzyme. dundee.ac.uk

Oxidation: Oxidation of the alcohol to an aldehyde or a carboxylic acid introduces a hydrogen bond acceptor and a potential acidic interaction point, which can be crucial for binding to specific amino acid residues in a receptor.

Replacement with Amines: Substituting the hydroxyl group with primary, secondary, or tertiary amines introduces a basic center, which can form salt bridges and significantly alter the compound's solubility and pharmacokinetic profile. This strategy was employed in the synthesis of related trisubstituted isoxazoles where a nucleophilic substitution of a mesylated alcohol with an aniline derivative was a key step. nih.gov

The following table illustrates the potential modifications to the methanol group and their rationale:

Modification TypeResulting Functional GroupRationale for Derivatization
Esterification-CH₂OC(=O)RIncrease lipophilicity, modulate duration of action.
Etherification-CH₂ORExplore larger binding pockets, improve metabolic stability. dundee.ac.uk
Oxidation-CHO, -COOHIntroduce hydrogen bond acceptors, create acidic interaction points.
Amination-CH₂NR¹R²Introduce a basic center, improve solubility, form salt bridges. nih.gov

Substitution on the Cyclopropyl Ring

The cyclopropyl group is a conformationally restricted moiety that can orient substituents in a well-defined manner. Its modification can significantly impact binding affinity and selectivity.

Introduction of Functional Groups: Adding small functional groups like halogens, methyl, or hydroxyl groups to the cyclopropyl ring can influence electronic properties and provide new interaction points. SAR studies on related cyclopropylamine derivatives have shown that decorating an adjacent phenyl ring (in place of the isoxazole) with halogens can significantly improve inhibitory activity against enzymes like KDM1A. nih.gov

Stereochemical Considerations: The cyclopropane (B1198618) ring introduces stereocenters, and the biological activity of different stereoisomers can vary significantly. This conformational rigidity can be exploited to achieve selective binding to a target. researchgate.net

Heterocyclic Ring Alterations and Isosteric Replacements

Altering the core isoxazole ring is a common strategy to explore different chemical space and improve drug-like properties. Bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, is a key technique.

Ring Scaffolds: Replacing the 1,2-oxazole with other five-membered heterocycles like 1,3-oxazole, pyrazole, triazole, or even six-membered rings can alter the geometry and electronic distribution of the molecule. unimore.it For example, 1,2,3-triazoles are often used as bioisosteres for isoxazole rings. unimore.it

Positional Isomers: Moving the substituents to different positions on the isoxazole ring (e.g., creating (3-cyclopropyl-1,2-oxazol-5-yl)methanol) can drastically change the molecule's three-dimensional shape and its interaction with biological targets.

Bioisosteric Replacement: The isoxazole ring can be considered a bioisostere for other functional groups, such as amide or ester bonds, offering improved metabolic stability. researchgate.netdrughunter.com

The following table details common isosteric replacements for the isoxazole ring:

Original RingIsosteric ReplacementRationale
1,2-Oxazole1,3-OxazoleAltered hydrogen bonding vectors and dipole moment.
1,2-OxazolePyrazoleIntroduction of a hydrogen bond donor.
1,2-Oxazole1,2,3-TriazoleMimics electronic properties and offers different substitution patterns. unimore.it
1,2-Oxazole1,2,4-OxadiazoleChanges in metabolic stability and substituent orientation.

Synthetic Approaches to Novel Derivatives

The synthesis of novel derivatives of this compound relies on efficient and versatile chemical methodologies that allow for the rapid generation of compound libraries and precise control over chemical reactions.

Parallel Synthesis and Library Generation

To efficiently explore the SAR of the oxazolylmethanol scaffold, parallel synthesis techniques are employed to create large libraries of related compounds. uniroma1.it This approach allows for the simultaneous synthesis of dozens or even hundreds of compounds, accelerating the drug discovery process.

Solution-Phase Synthesis: Solution-phase parallel synthesis is a common method for generating libraries of isoxazoles. nih.govnih.gov This often involves using key intermediates, such as 4-iodoisoxazoles, which can then undergo various palladium-catalyzed cross-coupling reactions to introduce diversity at different positions of the ring. nih.govresearchgate.net

Solid-Phase Synthesis: In solid-phase synthesis, the starting material is attached to a polymer resin, and reagents are added in solution. This method simplifies purification, as excess reagents and byproducts can be washed away. Microwave irradiation can be used to accelerate reaction times in solid-support synthesis. nih.gov

A typical workflow for library generation might involve:

Synthesis of a core scaffold, such as a functionalized isoxazole. rsc.org

Parallel reaction of the core with a diverse set of building blocks (e.g., boronic acids, amines, acetylenes). nih.gov

Purification of the resulting library members, often using high-throughput techniques like preparative HPLC.

Screening of the library for biological activity.

Regioselective Functionalization

Regioselectivity, or the control of where a chemical reaction occurs on a molecule, is critical when synthesizing specific derivatives. For the this compound scaffold, this means being able to selectively modify one position without affecting others.

Directed Metalation: Using sterically hindered metal-amide bases, it is possible to selectively deprotonate a specific carbon atom on an aromatic or heterocyclic ring, which can then react with an electrophile. This allows for the precise introduction of substituents at a desired position. nih.govresearchgate.net

Cycloaddition Reactions: The synthesis of the isoxazole ring itself is often a regioselective process. The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a common and powerful method for constructing the isoxazole core, with the regiochemistry being controlled by the substituents on the starting materials. rsc.org

Catalyst Control: In reactions involving donor-acceptor cyclopropanes, the choice of catalyst (e.g., a Lewis acid vs. a Brønsted acid) can direct the functionalization to different atoms (e.g., N-H vs. C-H bonds) on a heterocyclic ring. nih.gov

These advanced synthetic strategies provide the necessary tools to systematically explore the SAR of the this compound scaffold, leading to the development of new and improved therapeutic agents.

Structure-Activity Relationship (SAR) Insights from Related Oxazole (B20620)/Isoxazole Compounds

The isoxazole scaffold is a prominent feature in a multitude of biologically active compounds, serving as a versatile pharmacophore in drug development. eurekaselect.comresearchgate.net Its derivatives are known to exhibit a wide range of therapeutic activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant effects. nih.govnih.gov Understanding the structure-activity relationships (SAR) of isoxazole-containing molecules is crucial for designing new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. This section explores SAR insights gleaned from compounds structurally related to this compound, focusing on the roles of the cyclopropyl moiety and various substitution patterns, as well as the development of ligand-target interaction models.

Influence of Cyclopropyl Moiety on Molecular Properties Relevant to Biological Interactions

The cyclopropyl group, a three-membered carbocyclic ring, is increasingly utilized in medicinal chemistry to enhance the pharmacological performance of drug candidates. iris-biotech.denih.gov Its incorporation into a molecular scaffold, such as the C-3 position of the isoxazole ring in this compound, can profoundly influence key molecular properties that govern biological interactions. acs.orgscientificupdate.com

Key characteristics of the cyclopropyl ring include the coplanarity of its three carbon atoms, relatively short C-C bonds (1.51 Å), and enhanced π-character in these bonds. researchgate.net These features contribute to several advantageous modifications of a molecule's profile:

Metabolic Stability: The C-H bonds in a cyclopropyl ring are stronger than those in linear alkanes, making them less susceptible to metabolic oxidation by enzymes like cytochrome P450. iris-biotech.de Replacing metabolically vulnerable groups (e.g., an isopropyl or N-ethyl group) with a cyclopropyl ring can block metabolic pathways, thereby increasing the compound's half-life and bioavailability. iris-biotech.denih.gov

Conformational Rigidity: The rigid nature of the cyclopropyl ring introduces a significant conformational constraint on the molecule. iris-biotech.de This can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially leading to a more favorable and potent interaction. nih.govresearchgate.net

Lipophilicity and Solubility: The cyclopropyl group can modulate a compound's lipophilicity. It is often used as a lipophilic bioisostere to enhance metabolic stability or restrict conformational flexibility. For instance, replacing an isopropyl (clogP ~1.5) or phenyl (clogP ~2.0) group with a cyclopropyl group (clogP ~1.2) can reduce lipophilicity, which may improve solubility and other pharmacokinetic properties. iris-biotech.de

Potency and Selectivity: By orienting key pharmacophoric groups in a specific spatial arrangement, the cyclopropyl ring can enhance binding affinity and potency. iris-biotech.deresearchgate.net Its unique electronic properties and steric profile can also improve selectivity by favoring interactions with the intended target over off-target proteins. acs.orgscientificupdate.com

Molecular PropertyInfluence of Cyclopropyl MoietyUnderlying RationaleReference
Metabolic StabilityIncreasesStronger C-H bonds resist CYP450-mediated oxidation. iris-biotech.denih.gov
Binding AffinityPotentially IncreasesConformational constraint reduces the entropic penalty of binding. nih.govresearchgate.net
Lipophilicity (clogP)Modulates (generally lower than isopropyl or phenyl)Serves as a less lipophilic replacement for other alkyl or aryl groups. iris-biotech.de
PotencyOften EnhancesFixes molecule in a bioactive conformation for optimal target interaction. iris-biotech.deacs.org
Brain PermeabilityCan IncreaseModulates physicochemical properties to favor passage across the blood-brain barrier. nih.gov

Impact of Substitution Patterns on Biological Activity Profiles

The biological activity of isoxazole and oxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. ijpca.orgresearchgate.net SAR studies on various series of these compounds have demonstrated that minor structural modifications can lead to significant changes in potency and even a switch in the activity profile.

For example, in a series of trisubstituted isoxazoles developed as allosteric inverse agonists for the RORγt nuclear receptor, the substituents at the C-3, C-4, and C-5 positions were found to be critical for activity. dundee.ac.uk Initial studies identified that a 2,6-disubstituted phenyl ring at the C-3 position and a benzoic acid moiety at the C-4 position were optimal for potency. dundee.ac.uk Further exploration of the C-5 position revealed that different heterocyclic groups could be tolerated, influencing both potency and selectivity.

Similarly, studies on other isoxazole-containing compounds have highlighted key SAR trends:

Anticancer Activity: In one study, the introduction of an isoxazole ring to the natural product diosgenin enhanced its anticancer activity against MCF-7 and A549 cell lines. mdpi.com Another series of isoxazole-curcumin derivatives showed that the isoxazole analog had significantly more potent cytotoxicity against the MCF-7 breast cancer cell line than the parent compound, curcumin. mdpi.com

Antimicrobial Activity: The antibacterial activity of certain isoxazole derivatives was found to be enhanced by the presence of electron-donating groups (methoxy, dimethylamino) or electron-withdrawing groups (nitro, chloro, bromo) on phenyl rings attached to the isoxazole core. ijpca.org The specific position of these substituents was also crucial.

Anti-inflammatory Activity: For 3,4-diaryl isoxazoles designed as dual inhibitors of p38α MAP kinase and CK1δ, the substitution pattern on the aryl rings dictated the potency and selectivity of the compounds. nih.gov

Compound ClassTarget/ActivityKey SAR FindingReference
Trisubstituted IsoxazolesRORγt Inverse AgonistA 2,6-disubstituted phenyl at C-3 and a C-4 benzoic acid were optimal for potency. C-5 modifications influenced selectivity. dundee.ac.uk
Isoxazole-Curcumin DerivativesAnticancer (MCF-7 cells)The isoxazole derivative (IC50 = 3.97 µM) was significantly more potent than curcumin (IC50 = 21.89 µM). mdpi.com
Phenyl-Substituted IsoxazolesAntibacterialActivity was enhanced by methoxy/dimethylamino groups at the C-5 phenyl ring and nitro/chloro groups at the C-3 phenyl ring. ijpca.org
Isoxazole-containing BET InhibitorsBioactivationSubstitution of a phenyl group with pyridine (B92270) attached to the isoxazole ring led to a general decrease in bioactivation potential. nih.gov

Ligand-Target Interaction Models and Pharmacophore Development

Computational methods such as molecular docking and pharmacophore modeling are indispensable tools for elucidating the binding modes of oxazole and isoxazole derivatives and for guiding the design of new, more potent ligands. nih.gov These techniques help visualize the crucial interactions between a ligand and its target protein at the atomic level.

A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. For isoxazole and oxazole scaffolds, the heterocyclic ring itself often plays a key role in binding. The nitrogen atom in the 1,3-oxazole ring, for instance, can act as a hydrogen bond acceptor, forming stabilizing interactions with amino acid residues like lysine or arginine in a protein's active site. bioorganica.com.ua

Several studies have successfully employed these models:

RORγt Allosteric Inhibitors: Co-crystal structures of isoxazole derivatives bound to the RORγt ligand-binding domain revealed a common binding pose within an allosteric site. dundee.ac.uk The C-3, C-4, and C-5 substituents were shown to be anchored in specific positions, forming key interactions with helices 3, 4, 11, and 12 of the protein. dundee.ac.uk This structural information is vital for developing pharmacophore models for future optimization.

PPARγ Ligands: In silico docking studies of oxazole derivatives with the human peroxisome proliferator-activated receptor gamma (PPARγ) identified several compounds with higher predicted binding affinities than the standard drug Rosiglitazone. These models highlighted the specific interactions contributing to high affinity, guiding the selection of promising candidates for diabetes treatment.

Porphyromonas gingivalis Heme-Binding Protein Inhibitors: Molecular docking of oxazole compounds against the HmuY heme-binding protein from P. gingivalis showed that the derivatives had better theoretical affinity scores compared to existing drugs like amoxicillin and sulfamethoxazole. nih.govbioinformation.net The models revealed stable hydrogen bonding and hydrophobic interactions within the protein's binding pocket. bioinformation.net

Target ProteinCompound ScaffoldKey Modeled InteractionsModeling TechniqueReference
RORγtTrisubstituted IsoxazoleBinding in an allosteric site between helices 3, 4, 11, and 12.X-ray Co-crystallography dundee.ac.uk
PPARγOxazole DerivativesHigh-affinity interactions within the ligand-binding domain.Molecular Docking
P. gingivalis HmuY ProteinOxazole DerivativesStable H-bonding (e.g., with Thr-148, Asp-81) and hydrophobic interactions in the binding pocket.Molecular Docking bioinformation.net
Protein Fragments (General Model)Phenyl-Substituted 1,3-OxazolesThe oxazole nitrogen at position 3 acts as a hydrogen bond acceptor.Quantum-Chemical Modeling bioorganica.com.ua

Mechanistic Biological Studies and Molecular Target Interactions

General Biological Activities Associated with the Oxazole (B20620)/Isoxazole (B147169) Core

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent structural motif in medicinal chemistry. ijpca.orgnih.gov Its unique electronic and structural properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents. researchgate.net The isoxazole core is present in a variety of FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide. ijpca.org Compounds incorporating this moiety exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. nih.govresearchgate.net The ability of the nitrogen and oxygen heteroatoms to participate in hydrogen bonding facilitates interactions with a wide range of biological targets like enzymes and receptors. researchgate.netresearchgate.net

Derivatives built upon the isoxazole core have demonstrated significant inhibitory activity against various enzymes implicated in disease pathogenesis. acs.org These heterocyclic compounds are recognized for their roles in enzyme inhibition, making them attractive candidates for drug development. acs.orgresearchgate.net

Carbonic Anhydrase (CA) Inhibition : Certain isoxazole derivatives have been identified as inhibitors of carbonic anhydrase, an enzyme linked to several human malignancies. acs.orgresearchgate.net Studies have shown that these compounds can bind at the entrance of the active site. acs.org For instance, in one study, the isoxazole derivative designated as AC2 showed the most promising inhibitory activity against CA with an IC₅₀ value of 112.3 ± 1.6 μM. acs.orgresearchgate.net

Cyclooxygenase (COX) Inhibition : The anti-inflammatory properties of many isoxazole compounds are attributed to their inhibition of cyclooxygenase enzymes (COX-1 and COX-2). nih.gov A study of novel isoxazole derivatives found several potent and selective COX-2 inhibitors. nih.gov Compound C6 was identified as a particularly potent inhibitor with an IC₅₀ value of 0.55 ± 0.03 µM for COX-2. nih.gov

5-Lipoxygenase (5-LOX) Inhibition : 5-LOX is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. nih.gov Isoxazole derivatives have been investigated as potential 5-LOX inhibitors for conditions like asthma. In one study, compound 3 demonstrated concentration-dependent inhibition of 5-LOX with an IC₅₀ value of 8.47 μM. nih.gov

Table 1: In Vitro Enzyme Inhibition by Select Isoxazole Derivatives

Enzyme Target Isoxazole Derivative Example Reported IC₅₀ Value (μM)
Carbonic Anhydrase (CA) AC2 112.3 ± 1.6
Carbonic Anhydrase (CA) AC3 228.4 ± 2.3
Cyclooxygenase-2 (COX-2) C6 0.55 ± 0.03
Cyclooxygenase-2 (COX-2) C5 0.85 ± 0.04
5-Lipoxygenase (5-LOX) Compound 3 8.47
5-Lipoxygenase (5-LOX) C5 10.48

The isoxazole scaffold is integral to ligands that bind and modulate a variety of cellular receptors, influencing signaling pathways.

Adrenergic Receptors : Chiral isoxazole derivatives have been synthesized and evaluated for their affinity and efficacy at human β-adrenergic receptors (β-ARs). nih.gov Certain stereoisomers, such as (S,R)-7a, behave as high-affinity ligands, particularly at β₁- and β₂-ARs, with Kᵢ values ranging from 2.82 to 66.7 nM. nih.gov A significant stereochemical effect was observed, with the (R,R) isomers showing 30-100 times lower affinity than their (S,R) counterparts. nih.gov

Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) : Trisubstituted isoxazoles have been explored as selective allosteric ligands for RORγt, a nuclear receptor and key therapeutic target for autoimmune diseases. acs.org Optimization of an initial lead compound resulted in derivatives with low nanomolar potency and significant cellular activity. acs.org

AMPA Receptors : Isoxazole-4-carboxamide derivatives have been shown to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for nociceptive transmission. mdpi.com Electrophysiological studies revealed that specific derivatives, CIC-1 and CIC-2, exhibited potent inhibitory effects on AMPA receptor activity, suggesting a potential mechanism for managing chronic pain. mdpi.com

The anticancer and immunomodulatory effects of isoxazole derivatives are often traced to specific molecular mechanisms at the cellular level. nih.gov

Induction of Apoptosis : The immunosuppressive activity of some isoxazole compounds has been linked to a proapoptotic mechanism. nih.gov For example, the derivative 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) was found to cause significant increases in the expression of caspases and Fas in Jurkat cells. nih.gov Isoxazole derivatives are known to act as anticancer agents by inducing apoptosis. nih.gov

Tubulin Polymerization Inhibition : A key mechanism for the anticancer activity of certain isoxazole-containing compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.gov This action halts the cell cycle and leads to apoptotic cell death.

Role of the (3-Cyclopropyl-1,2-oxazol-4-yl)methanol Moiety in Biological Recognition

The specific structural features of this compound—namely the hydroxyl group and the cyclopropyl (B3062369) ring—are critical in defining its potential interactions with biological targets.

The hydroxyl (-OH) group is a fundamental functional group in chemistry and biochemistry, composed of an oxygen atom covalently bonded to a hydrogen atom. wikipedia.org Its polarity and ability to engage in hydrogen bonding are pivotal for molecular recognition and binding affinity. wikipedia.orgbritannica.com

The oxygen atom in a hydroxyl group can act as a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor. quora.com This dual capability allows the hydroxyl group to form strong, directional interactions with amino acid residues (such as aspartate, glutamate, serine, and threonine) in the binding pockets of enzymes and receptors. nih.gov These hydrogen bonds are crucial for anchoring a ligand in its binding site, contributing to both binding affinity and specificity. nih.gov The presence of hydroxyl groups also increases the hydrophilicity of a molecule, enhancing its solubility in aqueous biological environments. britannica.comfiveable.me

The cyclopropyl ring is a valuable structural element in medicinal chemistry, often used to fine-tune the pharmacological performance of a drug candidate. iris-biotech.de It introduces a significant degree of conformational rigidity compared to more flexible alkyl groups like an isopropyl group. iris-biotech.deresearchgate.net

This conformational constraint can be highly advantageous for several reasons:

Reduced Entropic Penalty : By locking the molecule into a more defined shape, the cyclopropyl ring reduces the entropic cost associated with the ligand adopting the specific conformation required for binding to its target. iris-biotech.deacs.org This can lead to a more favorable binding energy and, consequently, enhanced potency. iris-biotech.de

Improved Selectivity : The rigid structure helps to position other pharmacophoric groups precisely within a binding pocket, potentially improving selectivity for the intended target over off-targets. researchgate.net

Metabolic Stability : The replacement of metabolically vulnerable groups (like an N-ethyl group prone to oxidation) with a cyclopropyl group can increase metabolic stability. iris-biotech.de

The cyclopropyl group in this compound serves to rigidly orient the substituents on the isoxazole ring, influencing how the molecule presents its key interacting features, such as the hydroxyl group, to a biological target. iris-biotech.debvsalud.org

Computational Approaches in Biological Activity Prediction

In the absence of direct experimental data on the mechanistic biological studies of this compound, computational methods serve as a critical tool for predicting its potential biological activities and molecular interactions. These in silico techniques, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, are instrumental in modern drug discovery for hypothesizing mechanisms of action and guiding the synthesis of more potent and selective analogs.

While specific computational studies on this compound are not extensively documented in publicly available literature, the broader class of cyclopropyl-isoxazole derivatives has been the subject of such investigations. These studies provide a valuable framework for understanding how the structural features of this compound might contribute to its interactions with biological targets. A notable example involves the study of isoxazole derivatives as agonists for the Farnesoid X Receptor (FXR), a significant target in metabolic diseases.

Molecular Docking and Dynamics Simulations with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. This method is crucial for understanding the binding mode of a ligand and the specific amino acid residues involved in the interaction. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability of the interaction and the conformational changes that may occur.

For the cyclopropyl-isoxazole scaffold, studies on derivatives targeting the Farnesoid X Receptor (FXR) offer significant insights. One such derivative, PX20606, which features a cyclopropyl group on the isoxazole ring, has been investigated through molecular docking and MD simulations to elucidate its binding mechanism within the FXR ligand-binding domain (LBD).

These computational analyses have revealed key interactions between isoxazole derivatives and the FXR-LBD. Hydrophobic interactions are crucial for the stability of the ligand-protein complex, with specific residues playing a pivotal role. mdpi.comnih.gov The cyclopropyl moiety, along with other substituents on the isoxazole ring, contributes to these hydrophobic interactions.

Key amino acid residues within the FXR-LBD that have been identified to interact with isoxazole derivatives include:

Hydrophobic Interactions: LEU287, MET290, ALA291, HIS294, and VAL297. mdpi.com

Salt Bridge and Hydrogen Bonding: ARG331 and HIS447 have been shown to form significant salt bridges and hydrogen bonds with the ligands, which are critical for anchoring the molecule in the binding pocket and for the agonistic activity. mdpi.comnih.gov

The following table summarizes the key interactions observed in molecular docking and dynamics simulations of isoxazole derivatives with the Farnesoid X Receptor.

Interaction TypeInteracting Residues in FXR-LBDRole in Binding
Hydrophobic Interactions LEU287, MET290, ALA291, HIS294, VAL297Stabilize the ligand within the binding pocket through van der Waals forces.
Salt Bridges ARG331, HIS447Form strong electrostatic interactions that anchor the ligand.
Hydrogen Bonds HIS447Provide directional interactions that contribute to binding affinity and specificity.

This table is generated based on findings from studies on isoxazole derivatives as FXR agonists.

Applications As Building Blocks and Precursors in Chemical Synthesis

Utilization in Multi-Step Organic Synthesis

While specific, dedicated studies on the multi-step synthetic applications of (3-Cyclopropyl-1,2-oxazol-4-yl)methanol are not extensively documented in publicly available literature, its constituent functional groups point towards significant potential in several areas of organic synthesis.

The oxazole (B20620) ring is a common motif in numerous biologically active compounds and functional materials. The methanol (B129727) group on the 4-position of the oxazole in this compound can be readily oxidized to an aldehyde or a carboxylic acid. These functionalities are key for elaboration into more complex heterocyclic systems. For instance, the aldehyde derivative could undergo condensation reactions to form larger ring systems, while the carboxylic acid could be used in amide or ester couplings to build intricate molecular scaffolds. The cyclopropyl (B3062369) group, known for its unique electronic properties and ability to participate in ring-opening reactions, adds another layer of synthetic utility, potentially leading to novel molecular frameworks.

The synthesis of chiral ligands from molecules containing stereogenic centers is a cornerstone of asymmetric catalysis. While this compound itself is achiral, its derivatives could be employed in the synthesis of chiral auxiliaries or ligands. For example, resolution of a racemic carboxylic acid derivative of this compound could provide enantiomerically pure building blocks. These chiral blocks could then be incorporated into ligand structures, where the cyclopropyl and oxazole moieties could influence the steric and electronic environment of a metal center, potentially leading to high enantioselectivity in catalytic reactions. The development of novel phosphanyl-oxazoline (PHOX) ligands with a rigid cyclopropyl backbone has been shown to be effective in asymmetric Heck reactions, suggesting a potential avenue for the application of cyclopropyl-oxazole derivatives. nih.gov

Participation in Name Reactions and Domino Processes

There is a lack of specific literature detailing the participation of this compound in specific named reactions or domino processes. However, the functional groups present suggest its potential utility in such transformations. For example, the hydroxyl group could be involved in reactions like the Mitsunobu or etherification reactions. The oxazole ring itself can participate in various cycloaddition reactions.

Domino reactions, which involve a cascade of intramolecular transformations, are powerful tools for the rapid construction of complex molecules. nih.govsemanticscholar.orgrsc.org The strategic placement of functional groups in derivatives of this compound could enable such cascade sequences. For instance, a derivative with an appropriately positioned alkene could potentially undergo a domino reaction involving the cyclopropyl ring and the oxazole system.

Role in Materials Science (e.g., optical properties if applicable to oxazoles generally)

Oxazole derivatives are known to exhibit interesting photophysical properties, including fluorescence, making them valuable components in the design of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. researchgate.netresearchgate.netnih.govhkbu.edu.hk The incorporation of a cyclopropyl group could modulate these optical properties. The unique electronic nature of the cyclopropane (B1198618) ring can influence the electron density of the oxazole system, potentially leading to shifts in absorption and emission wavelengths.

Future Research Directions and Open Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted isoxazoles often relies on classic methods such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. While effective, these methods can sometimes lack regioselectivity and may require harsh reaction conditions or the use of hazardous reagents. A significant area for future research is the development of more efficient and sustainable synthetic pathways to (3-Cyclopropyl-1,2-oxazol-4-yl)methanol.

Key Research Objectives:

Catalytic Approaches: Investigating transition-metal catalyzed (e.g., copper, ruthenium) cycloadditions could offer milder reaction conditions and improved regioselectivity. nih.gov

Green Chemistry: The exploration of syntheses in environmentally benign solvents like water or ionic liquids, or under solvent-free conditions, would represent a substantial advancement. nih.gov

Flow Chemistry: Continuous flow synthesis could provide better control over reaction parameters, leading to higher yields and purity while minimizing waste.

Exploration of Novel Reactivity Patterns for Diversification

The hydroxymethyl group at the 4-position of the isoxazole (B147169) ring serves as a versatile handle for further chemical modifications. Exploring the reactivity of this functional group can lead to a diverse library of derivatives with potentially enhanced biological activities.

Potential Transformations:

Oxidation: Oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid would open pathways to a wide range of derivatives, including imines, esters, and amides.

Substitution: Conversion of the hydroxyl group to a leaving group would enable nucleophilic substitution reactions, allowing the introduction of various functionalities such as azides, halides, or thiols.

Etherification and Esterification: Reaction with a variety of alkyl or acyl halides can produce a library of ethers and esters, which can be screened for biological activity.

Ring Transformations: Investigating conditions that could induce ring-opening or rearrangement of the isoxazole core could lead to novel heterocyclic scaffolds.

Advanced Structural and Spectroscopic Characterization Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for rational drug design. While standard techniques like NMR and IR spectroscopy provide basic structural information, more advanced methods can offer deeper insights.

Techniques for Deeper Characterization:

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about bond lengths, bond angles, and the conformation of the cyclopropyl (B3062369) and hydroxymethyl substituents relative to the isoxazole ring.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can confirm connectivity, while NOESY can provide information about through-space interactions and preferred conformations in solution.

Computational Spectroscopy: Quantum chemical calculations can be used to predict spectroscopic data (NMR chemical shifts, IR vibrational frequencies) to aid in the interpretation of experimental spectra. researchgate.net

Deeper Mechanistic Understanding of Biological Interactions

Given the prevalence of the isoxazole scaffold in bioactive molecules, it is highly probable that derivatives of this compound will exhibit interesting biological activities. nih.govresearchgate.netresearchgate.netijpca.orgnih.gov A key challenge is to move beyond simple screening and gain a detailed mechanistic understanding of how these molecules interact with biological targets.

Areas for Investigation:

Target Identification: If a biological activity is identified, determining the specific protein or enzyme target is a critical step. This can be achieved through techniques such as affinity chromatography, proteomics, or genetic approaches.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogues will help to identify the key structural features required for biological activity.

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between the molecule and its target.

Cellular and in vivo Studies: Progressing from in vitro assays to cell-based models and eventually to in vivo animal models is necessary to understand the physiological effects and therapeutic potential.

Computational and Data-Driven Approaches for Rational Design

Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery. These approaches can accelerate the design and optimization of new molecules based on this compound.

Computational Strategies:

Molecular Docking: If a biological target is known, molecular docking can be used to predict the binding mode and affinity of this compound and its derivatives.

Pharmacophore Modeling: By analyzing the structures of known active compounds, a pharmacophore model can be developed to guide the design of new molecules with a higher probability of being active. nih.govdovepress.com

Quantum Mechanics (QM) Calculations: QM methods can be used to study the electronic structure, reactivity, and conformational preferences of the molecule, providing insights that can inform rational design. researchgate.net

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like properties.

Expanding the Scope of Synthetic Applications

Beyond its potential in medicinal chemistry, the unique structural features of this compound could make it a valuable building block in other areas of chemical synthesis.

Potential Applications:

Asymmetric Catalysis: The molecule could be elaborated into chiral ligands for asymmetric catalysis.

Materials Science: Incorporation into polymers or other materials could impart unique properties.

Chemical Probes: Derivatization with fluorescent tags or other reporter groups could lead to the development of chemical probes for studying biological processes.

Q & A

Q. What are the established synthetic routes for (3-Cyclopropyl-1,2-oxazol-4-yl)methanol?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Cyclopropane Introduction : Cyclopropanation of precursor molecules using reagents like diethylzinc and diiodomethane under controlled conditions to form the cyclopropyl moiety.

Oxazole Ring Formation : Cyclocondensation of nitrile oxides with alkynes or via Hüisgen reactions to construct the 1,2-oxazole ring.

Functionalization : Hydroxymethylation at the 4-position of the oxazole ring using reagents such as paraformaldehyde or hydroxymethylation agents under basic conditions.

Purification : Column chromatography or recrystallization to isolate the product.
Key Considerations: Reaction yields vary with solvent polarity (e.g., THF vs. DMF) and temperature. For example, cyclopropanation reactions often require anhydrous conditions to avoid side reactions .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

Technique Purpose Key Parameters
NMR Spectroscopy Confirm molecular structure and substituent positions.1^1H NMR: Cyclopropyl protons (δ 0.5–1.5 ppm), oxazole protons (δ 6.5–8.5 ppm). 13^{13}C NMR: Oxazole carbons (δ 140–160 ppm) .
Mass Spectrometry (MS) Verify molecular weight and fragmentation patterns.ESI-MS or EI-MS to detect [M+H]+^+ ions. Fragmentation peaks should align with the cyclopropyl and oxazole groups .
X-ray Crystallography Resolve 3D molecular geometry.Use SHELX or SIR97 for structure refinement. Hydrogen-bonding patterns (e.g., O–H···N interactions) can be analyzed using ORTEP-3 .
HPLC/Purity Analysis Assess chemical purity.Reverse-phase HPLC with UV detection (λ = 254 nm); ≥95% purity for biological assays .

Advanced Research Questions

Q. How can X-ray crystallography be optimized to resolve the crystal structure of this compound?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality.
  • Structure Solution : Employ direct methods in SHELXS or SIR97 for phase determination. For challenging cases (e.g., twinned crystals), use SHELXD for dual-space cycling .
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate hydrogen-bonding networks using WinGX’s graphical tools .
  • Validation : Check for outliers in the CIF file using IUCr’s checkCIF tool. Address disorders in the cyclopropyl group via split-site refinement .

Q. How do structural modifications (e.g., fluorination or methyl substitution) influence the biological activity of oxazole derivatives?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., –CF3_3) : Enhance electrophilicity, improving interactions with biological targets like kinases. Compare with analogs like [3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol, where –CF3_3 increases lipophilicity (logP) and cellular uptake .
  • Cyclopropyl Rigidity : Restricts conformational flexibility, potentially improving binding specificity. For example, replacing cyclopropyl with cyclohexyl in related compounds reduces antimicrobial activity due to steric hindrance .
  • Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding modes. Validate with SAR studies by synthesizing analogs and testing against target enzymes .

Q. How can researchers resolve contradictions in biological assay data for this compound (e.g., conflicting IC50_{50}50​ values)?

Methodological Answer:

Assay Replication : Conduct dose-response curves in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

Control Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assay conditions.

Metabolic Stability Testing : Evaluate compound stability in assay media (e.g., DMEM vs. RPMI) using LC-MS to detect degradation products.

Data Harmonization : Apply multivariate statistical analysis (e.g., PCA) to identify outliers or batch effects. Cross-reference with crystallographic data to confirm structural integrity .

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